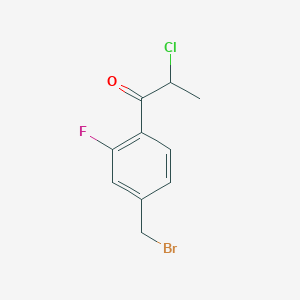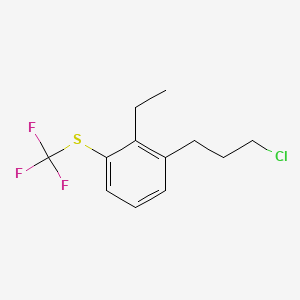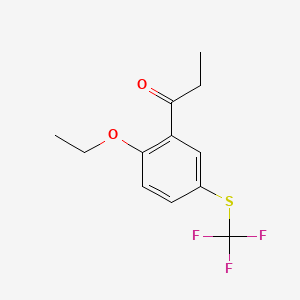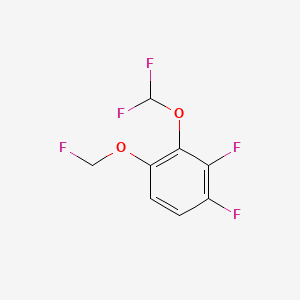
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropyl bromide, 3-ethoxybenzene, and a fluorinating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and high yield. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(3-aminopropyl)-3-ethoxy-2-fluorobenzene or 1-(3-thiopropyl)-3-ethoxy-2-fluorobenzene can be formed.
Oxidation Products: Products such as 3-ethoxy-2-fluorobenzaldehyde or 3-ethoxy-2-fluorobenzoic acid can be obtained.
Reduction Products: Products such as 1-(3-hydroxypropyl)-3-ethoxy-2-fluorobenzene can be formed.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, the compound may modulate signaling pathways by interacting with receptors on the cell surface.
Comparison with Similar Compounds
1-(3-Chloropropyl)-3-ethoxy-2-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has similar structural features but differs in its substitution pattern and functional groups.
3-Chloropropylsilanetriol: This compound contains a chloropropyl group but differs in its silicon-based structure.
1-(3-Chlorophenyl)piperazine: This compound has a similar chloropropyl group but is based on a piperazine ring system.
Properties
Molecular Formula |
C11H14ClFO |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
DQXKIVRBWDYALW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)












